

# Spectroscopic Profile of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Difluoro-3-hydroxybenzoic acid

Cat. No.: B1280719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Difluoro-3-hydroxybenzoic acid**, a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide combines predicted data with experimental data from closely related analogs to offer a robust analytical profile.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming its molecular weight and elemental composition.

## Data Presentation

While experimental mass spectra for **2,4-Difluoro-3-hydroxybenzoic acid** are not readily available in the public literature, predicted data from computational models offer valuable insights into its expected mass spectrometric behavior.

Table 1: Predicted Mass Spectrometry Data for **2,4-Difluoro-3-hydroxybenzoic acid**

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	175.0201
[M-H] <sup>-</sup>	173.0056
[M+Na] <sup>+</sup>	197.0021

Data sourced from computational predictions.

## Experimental Protocol (General)

A typical experimental protocol for obtaining a mass spectrum of a solid sample like **2,4-Difluoro-3-hydroxybenzoic acid** would involve the following steps:

- **Sample Preparation:** A small amount of the solid sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.
- **Data Acquisition:** The sample solution is introduced into the ESI source. The instrument is operated in both positive and negative ion modes to detect various adducts. The mass analyzer (e.g., time-of-flight or quadrupole) is scanned over a relevant m/z range (e.g., 50-500 amu).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of its nuclei, primarily <sup>1</sup>H and <sup>13</sup>C.

## Data Presentation

Experimental NMR data for **2,4-Difluoro-3-hydroxybenzoic acid** is not publicly available. However, by analyzing the spectra of similar compounds, such as 3,4-Difluoro-2-hydroxybenzoic acid, we can predict the expected chemical shifts and coupling patterns.

Table 2: Predicted <sup>1</sup>H NMR Data for **2,4-Difluoro-3-hydroxybenzoic acid**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.2 - 7.4	ddd	$J(\text{H-F}) \approx 8-10$ , $J(\text{H-F}) \approx 2-3$ , $J(\text{H-H}) \approx 8-9$
H-6	7.0 - 7.2	ddd	$J(\text{H-F}) \approx 8-10$ , $J(\text{H-F}) \approx 2-3$ , $J(\text{H-H}) \approx 8-9$
OH	9.0 - 11.0	br s	-
COOH	12.0 - 13.0	br s	-

Predicted values are based on the analysis of structurally similar compounds.

Table 3: Predicted  $^{13}\text{C}$  NMR Data for **2,4-Difluoro-3-hydroxybenzoic acid**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	165 - 170
C-F	150 - 160 (d, $J(\text{C-F}) \approx 240-250$ Hz)
C-OH	145 - 155
C-H	110 - 125
C-COOH	115 - 125

Predicted values are based on the analysis of structurally similar compounds.

## Experimental Protocol (General)

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired. Standard parameters for acquisition, such as pulse sequence, acquisition time, and relaxation delay, are employed.

For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

### Data Presentation

While a specific experimental IR spectrum for **2,4-Difluoro-3-hydroxybenzoic acid** is not available, the expected characteristic absorption bands can be predicted based on its functional groups and data from analogous compounds.

Table 4: Predicted IR Absorption Bands for **2,4-Difluoro-3-hydroxybenzoic acid**

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad, Strong
O-H stretch (Phenol)	3200 - 3600	Broad, Medium
C=O stretch (Carboxylic acid)	1680 - 1710	Strong
C=C stretch (Aromatic)	1550 - 1650	Medium to Strong
C-F stretch	1100 - 1300	Strong
O-H bend	1300 - 1450	Medium
C-O stretch	1200 - 1350	Medium

Predicted values are based on the analysis of structurally similar compounds.

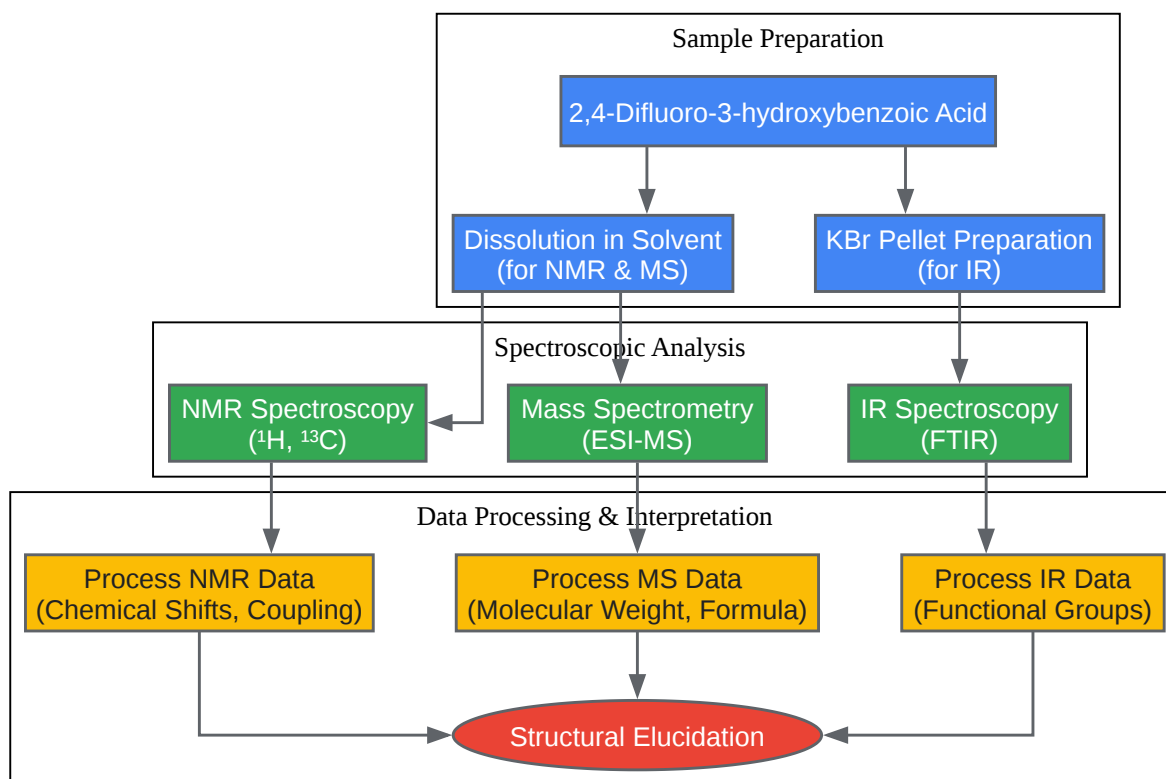
### Experimental Protocol (General)

- Sample Preparation:** For a solid sample, the most common method is using a Potassium Bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned from 4000 to 400  $\text{cm}^{-1}$ .

## Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,4-Difluoro-3-hydroxybenzoic acid**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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